6-(Difluoromethyl)-5-methylnicotinaldehyde
Description
6-(Difluoromethyl)-5-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a difluoromethyl group and a methyl group attached to a nicotinaldehyde core
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7F2NO/c1-5-2-6(4-12)3-11-7(5)8(9)10/h2-4,8H,1H3 |
InChI Key |
USRPKELLERIGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of nicotinaldehyde derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-5-methylnicotinaldehyde may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(Difluoromethyl)-5-methylnicotinic acid.
Reduction: 6-(Difluoromethyl)-5-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Difluoromethyl)-5-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-5-methylnicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Methylnicotinaldehyde: Lacks the difluoromethyl group.
6-(Difluoromethyl)nicotinaldehyde: Lacks the methyl group.
Uniqueness
6-(Difluoromethyl)-5-methylnicotinaldehyde is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development .
Biological Activity
6-(Difluoromethyl)-5-methylnicotinaldehyde is a specialized organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethyl group attached to a methylnicotinaldehyde framework, which includes a pyridine ring. The molecular structure enhances its chemical reactivity and biological properties. The aldehyde functional group allows for covalent interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Research indicates that this compound may interact with specific molecular targets, enhancing lipophilicity and metabolic stability. The difluoromethyl group is particularly significant as it can improve binding affinities with various biological targets, making the compound an attractive candidate for drug design. Its ability to inhibit specific enzymes contributes to its potential therapeutic effects .
Biological Activity
Enzyme Inhibition
The compound has shown promise in inhibiting certain enzymes, which is critical in developing treatments for various diseases. For instance, it may act as a positive allosteric modulator of GABA A receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia .
Binding Affinities
Studies have demonstrated that this compound exhibits notable binding affinities with several biological targets, suggesting its potential use in therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Trifluoromethyl)-5-methylnicotinaldehyde | Contains a trifluoromethyl group | Greater electronegativity may influence reactivity |
| 5-Methylnicotinaldehyde | Lacks the difluoromethyl group | Simpler structure without fluorinated substituents |
| 6-(Difluoromethyl)nicotinaldehyde | Lacks the methyl group | Different steric effects due to missing methyl group |
The dual functionality of this compound enhances its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- GABA A Receptor Modulation : Research has shown that compounds similar to this compound can enhance GABAergic currents at specific concentrations, indicating their role as positive allosteric modulators. This property is particularly relevant for treating cognitive disorders associated with GABA A receptor dysfunction .
- Cancer Treatment Potential : There is ongoing investigation into the efficacy of this compound in treating various types of cancer. Preliminary findings suggest that it may inhibit pathways critical for tumor growth and survival, although more detailed studies are required to establish its therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
